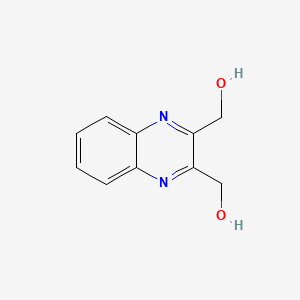

2,3-Quinoxalinedimethanol

Description

Structure

3D Structure

Properties

CAS No. |

7065-97-6 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

[3-(hydroxymethyl)quinoxalin-2-yl]methanol |

InChI |

InChI=1S/C10H10N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-4,13-14H,5-6H2 |

InChI Key |

CXWKUERQWZYVDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)CO)CO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Quinoxalinedimethanol

Conventional Synthetic Pathways to 2,3-Quinoxalinedimethanol

Traditional methods for synthesizing quinoxaline (B1680401) derivatives often rely on foundational reactions that have been established for decades. These pathways typically involve condensation reactions or the functional group manipulation of existing quinoxaline structures.

The most classical and widely adopted method for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine (also known as 1,2-phenylenediamine) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.govdergipark.org.tr This reaction provides a direct and efficient route to the bicyclic heteroaromatic system.

The general reaction involves the acid-catalyzed condensation of the diamine with the dicarbonyl compound, proceeding through a diimine intermediate which then cyclizes and aromatizes to form the quinoxaline ring. While this is a cornerstone of quinoxaline synthesis, many of the reported procedures suffer from drawbacks such as harsh reaction conditions, the use of toxic metal catalysts, and often result in low product yields. longdom.org For the specific synthesis of this compound, this would necessitate a 1,2-dicarbonyl precursor bearing hydroxymethyl groups, such as 1,4-dihydroxybutane-2,3-dione.

A logical and conventional synthetic approach involves the reduction of more oxidized quinoxaline precursors. Functional groups at the 2- and 3-positions of the quinoxaline ring, such as aldehydes, carboxylic acids, or esters, can be chemically reduced to the corresponding primary alcohols.

This strategy hinges on the prior synthesis of an intermediate like 2,3-quinoxalinedicarboxaldehyde (B14745444) or a dialkyl 2,3-quinoxalinedicarboxylate. These intermediates can then be treated with standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reagents for the reduction of aldehydes and esters to alcohols. This pathway offers a versatile route where the core quinoxaline ring is formed first, followed by the tailored reduction to achieve the desired 2,3-dimethanol substitution.

A highly effective route to this compound, particularly its 1,4-dioxide derivative (Dioxidine), starts from a simpler, readily available quinoxaline. The synthesis of Dioxidine and its diacetate precursor, Quinoxidine (B158214), is based on the chemical modification of the methyl groups of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide. nih.gov

The sequence is as follows:

Bromination: The starting material, 2,3-dimethylquinoxaline 1,4-dioxide, undergoes bromination to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. nih.gov

Acetoxylation: The resulting dibromide is treated with acetic acid in the presence of a base like triethylamine (B128534). nih.gov This nucleophilic substitution reaction replaces the bromine atoms with acetate (B1210297) groups, forming 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide (Quinoxidine).

Hydrolysis: The final step is the hydrolysis of the di-O-acetyl derivative (Quinoxidine). This is typically achieved in aqueous methanol (B129727) to yield this compound-1,4-dioxide (Dioxidine) in good yield. nih.gov

This multi-step pathway is a prime example of building molecular complexity on a pre-formed heterocyclic scaffold.

| Step | Starting Material | Reagents | Product |

| 1 | 2,3-dimethylquinoxaline 1,4-dioxide | Bromine | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide |

| 2 | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | Acetic acid, Triethylamine | 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide |

| 3 | 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide | Aqueous Methanol (Hydrolysis) | This compound-1,4-dioxide |

Advanced Synthetic Approaches and Process Optimization

In response to the limitations of conventional methods, significant research has focused on developing more efficient, selective, and environmentally friendly synthetic protocols.

The development of novel catalysts is central to modernizing quinoxaline synthesis. A wide variety of catalysts have been explored to improve reaction rates, yields, and conditions. For the key condensation reaction, catalysts such as O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) have been shown to be effective in dimethylformamide (DMF) under mild conditions. acgpubs.org Other efficient catalysts include zirconium tungstate (B81510) (5%WO₃/ZrO₂) longdom.org and even common mineral fertilizers like monoammonium phosphate (B84403) (MAP) and diammonium phosphate (DAP), which act as effective heterogeneous catalysts. dergipark.org.tr

Mechanistic studies suggest that the condensation reaction catalyzed by HCTU involves the activation of the phenacyl bromide by the catalyst, followed by nucleophilic attack by the o-phenylenediamine (B120857). A subsequent intramolecular attack by the second amine group, followed by dehydration and oxidation, leads to the final quinoxaline product. acgpubs.org

Green chemistry principles are increasingly being applied to the synthesis of quinoxalines to reduce environmental impact. These approaches focus on using benign solvents, reducing energy consumption, and employing recyclable catalysts. encyclopedia.pubresearchgate.net

One significant advancement is the use of hydrothermal synthesis (HTS) , where the reaction is performed in high-temperature water. d-nb.infonih.gov This method eliminates the need for organic solvents and often toxic catalysts, generating products in high yields with very short reaction times. d-nb.info For example, the synthesis of 2,3-diarylquinoxalines has been achieved in over 90% yield in less than 10 minutes using this technique. d-nb.infonih.gov

Another green technique is the use of ultrasonic irradiation . Sonication can dramatically shorten reaction times and improve yields by creating localized high temperature and pressure through acoustic cavitation. ijiset.comresearchgate.net This method is advantageous for providing cleaner reactions and easier work-up. ijiset.com

| Methodology | Solvent/Conditions | Catalyst Example | Key Advantages | Reference |

| Conventional | Refluxing Ethanol/Acetic Acid | Often requires strong acid/metal catalysts | Well-established protocol | researchgate.net |

| Hydrothermal | High-Temperature Water | None required / Acetic acid promoter | No organic solvents, fast, high yields | d-nb.infonih.gov |

| Ultrasonic | Ethanol / Water | p-Toluenesulfonic acid (p-TSA) | Shorter reaction times, high yields, clean | ijiset.comresearchgate.net |

| Heterogeneous Catalysis | Solvent-free | Mineral Fertilizers (MAP, DAP) | High yields, short times, recyclable catalyst | dergipark.org.tr |

Solid-State Modification Techniques for this compound and Structurally Related Analogs

Solid-state modification is a critical area of materials science that aims to alter the physical properties of a compound without changing its chemical identity. For compounds like this compound and its derivatives, these techniques are primarily geared towards manipulating crystal structure and particle dimensions. The antibacterial drug this compound-1,4-dioxide, an N-oxide analog also known as Dioxidine, has served as a key subject for developing and understanding these modification strategies. mdpi.comuq.edu.aunih.gov

Cryochemical Production Methods for Nanoscale Particle Formation and Control

Cryochemical methods represent a "bottom-up" approach to nanoparticle synthesis, leveraging low-temperature processes to achieve fine control over particle size and structure. mdpi.com A combined cryochemical technique has been successfully applied to modify this compound-1,4-dioxide. mdpi.comnih.govresearchgate.net The core of this method involves the sublimation of the drug substance into a vapor phase, which is then combined with a flow of an inert carrier gas, typically carbon dioxide (CO₂). nih.gov This gas/vapor mixture undergoes rapid condensation on a surface cooled to cryogenic temperatures with liquid nitrogen. nih.govresearchgate.net

This process has been shown to be highly effective, reducing the particle size of the initial pharmacopeia-grade material from 10–50 micrometers down to the nanoscale range of 50–100 nm, a reduction of over 100-1000 times. nih.gov While the fundamental molecular structure of the compound remains unaltered by this process, its solid-state properties, including particle size and crystal structure, are significantly changed. mdpi.comuq.edu.aunih.gov

The flow rate of the CO₂ carrier gas is a critical parameter that influences the final characteristics of the nanoparticles. mdpi.com Varying the gas flow allows for precise control over the resulting particle size and the polymorphic phase composition of the final solid product. nih.gov

Table 1: Effect of Cryochemical Modification on Particle and Crystallite Size of this compound-1,4-dioxide

| Sample | Modification Condition | Resulting Particle Size (SEM) | Resulting Crystallite Size (XRD, Scherrer method) |

| Initial Pharmacopeia Grade | None | 10–50 µm | Not specified |

| Cryomodified | Minimal CO₂ gas-flow rate | 50–100 nm | T-phase: (88 ± 16) nm; H-phase: (76 ± 15) nm |

| Cryomodified | CO₂ gas-flow rate of 7 × 10¹⁶ molecules s⁻¹ cm⁻² | 50–100 nm | T-phase: (33 ± 5) nm; M-phase: (60 ± 8) nm |

| Cryomodified | CO₂ gas-flow rate of 7 × 10¹⁷ molecules s⁻¹ cm⁻² | 50–100 nm | T-phase: (40 ± 6) nm |

Data sourced from references nih.gov.

Polymorphism and Crystal Engineering in this compound Systems

Polymorphism, the capacity of a single chemical compound to exist in multiple crystalline forms, is a phenomenon of significant scientific interest because different polymorphs can exhibit distinct physicochemical properties. mdpi.commpg.deub.edu The ability to control the phase composition of crystalline materials is a central goal of crystal engineering and is particularly important for pharmaceutical applications. mdpi.com

The cryochemical modification of this compound-1,4-dioxide serves as a practical method of crystal engineering, leading to the formation of several distinct polymorphic phases. mdpi.comsemanticscholar.org X-ray diffraction analysis of the cryomodified samples revealed the presence of three different crystal phases: two anhydrous polymorphs, identified as a triclinic (T-phase) and a monoclinic (M-phase), and one hydrated form (H-phase), which is a 1/3 crystal hydrate (B1144303) containing one water molecule for every three drug molecules. mdpi.comsemanticscholar.org Furthermore, at high flow rates of the carrier gas, a new, yet unidentified, crystal phase has been observed. mdpi.com

The formation of these different phases is influenced by the conditions of the cryochemical synthesis. The molecular conformation differs between the polymorphs, primarily due to variations in the torsion angles of the N–C–C–O(H) bonds. semanticscholar.org In the anhydrous T and M phases, the asymmetric unit cell contains one independent molecule, but the conformations are different. semanticscholar.org The hydrated H-phase is more complex, with an asymmetric unit containing three independent drug molecules, each with a different conformation, along with a single water molecule. semanticscholar.org The formation of the M-phase is thought to involve the assembly of a tetramer superstructure, whereas the T-phase nucleation is likely facilitated by a heterogeneous surface mechanism. mdpi.com

Table 2: Polymorphic Crystal Phases of Cryomodified this compound-1,4-dioxide

| Phase Designation | Crystal System | Description | Asymmetric Unit Composition |

| T-phase | Triclinic | Anhydrous polymorph | One independent molecule |

| M-phase | Monoclinic | Anhydrous polymorph | One independent molecule (forms tetramer superstructure) |

| H-phase | Not specified | Hydrated form (1/3 hydrate) | Three independent molecules and one water molecule |

| Unidentified Phase | Not specified | Anhydrous polymorph | Morphologically similar to the M-phase structure |

Data sourced from references mdpi.comsemanticscholar.org.

Chemical Reactivity and Transformation Pathways of 2,3 Quinoxalinedimethanol

Functionalization Reactions of Hydroxyl Groups

The presence of two primary hydroxyl groups on the methyl substituents at the 2 and 3 positions of the quinoxaline (B1680401) ring makes 2,3-Quinoxalinedimethanol a versatile precursor for various functionalization reactions. These reactions primarily involve the transformation of the hydroxyl moieties into other functional groups, such as esters and ethers, or their oxidation and reduction.

Esterification and Transesterification Reactions

Esterification of this compound involves the reaction of its hydroxyl groups with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. libretexts.orgchemguide.co.uk This reaction is a fundamental transformation for producing esters. The general mechanism for Fisher esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester. scienceready.com.au

A notable example is the synthesis of this compound, 2,3-diacetate, 1,4-dioxide, also known as Quinoxidine (B158214), from 2,3-dimethylquinoxaline (B146804) 1,4-dioxide. cymitquimica.com This process involves bromination followed by treatment with acetic acid and triethylamine (B128534) to yield the diacetate ester. These reactions highlight the accessibility of the hydroxyl groups for ester formation, a common strategy to modify the physicochemical properties of the parent compound.

Detailed research findings on esterification reactions of this compound derivatives are presented in the table below.

| Reactant | Reagent(s) | Product | Yield | Reference |

| 2,3-dimethylquinoxaline 1,4-dioxide | 1. Bromination 2. Acetic acid, Triethylamine | This compound, 2,3-diacetate, 1,4-dioxide | Not Specified | |

| 4-nitrobenzoic acid | n-butanol, Ph3PBr2 or Ph3PI2, DMAP | n-butyl 4-nitrobenzoate | Good to Excellent | chem-soc.si |

| Ethanoic acid | Ethanol, Concentrated H2SO4 | Ethyl ethanoate | Not Specified | libretexts.org |

Etherification and Alkylation Reactions

The hydroxyl groups of this compound can also undergo etherification reactions, where they are converted into ether linkages. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Another approach is tandem arylation and allylic etherification, which has been demonstrated for 2,3-allenols using a palladium/boron cooperative catalytic system. rsc.org While specific examples for this compound are not extensively detailed in the provided search results, the general principles of etherification are applicable. For instance, a patent describes the etherification of a hydroxyl group in a different context to form an intermediate for Toremifene Citrate. google.com

Selective Oxidation and Reduction Pathways of the Hydroxymethyl Moieties

The hydroxymethyl groups of this compound can be selectively oxidized to form aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, the selective oxidation of the hydroxymethyl group in 5-hydroxymethylfurfural (B1680220) (HMF) to an aldehyde or carboxylic acid has been extensively studied and provides a model for the potential oxidation pathways of this compound. researchgate.netrsc.orgaalto.fi Strong oxidants like potassium permanganate (B83412) can lead to complete oxidation. Conversely, partial oxidation to the aldehyde can be achieved using milder reagents. For instance, the oxidation of 2,3-dimethylquinoxaline with selenium dioxide yields the corresponding 2-formylquinoxaline. nih.gov

Reduction of the hydroxymethyl groups is also a feasible transformation, although less commonly reported for this specific compound. The reduction of quinoxidine can lead to dihydroquinoxaline derivatives.

Quinoxaline Ring Modifications

The quinoxaline ring system itself is amenable to various modifications, which can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation Reactions Leading to N,N'-Dioxide Derivatives

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The most prominent derivative in this class is this compound, 1,4-dioxide, also known as Dioxidine. cymitquimica.comnih.govcas.orgpharmacompass.com This transformation is typically achieved by treating the parent quinoxaline with an oxidizing agent such as hydrogen peroxide. chembk.com The formation of the N,N'-dioxide significantly influences the compound's electronic structure and reactivity. mdpi.com The synthesis of quinoxaline 1,4-dioxides can also be achieved through the Beirut reaction, which involves the cyclization of benzofuroxans. nih.govmdpi.com

The N-oxide functional groups are electron-withdrawing, which increases the reactivity of the quinoxaline ring towards nucleophilic substitution. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Core

The quinoxaline ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. Due to the presence of the two nitrogen atoms, the quinoxaline ring is electron-deficient, making it particularly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoxaline nucleus, especially when present as the 1,4-dioxide, facilitates nucleophilic substitution of leaving groups at positions 2, 3, 6, and 7. mdpi.com Studies have shown that 2-monosubstituted quinoxalines can react with various nucleophiles to yield 2,3-disubstituted quinoxalines. doaj.orgmdpi.com The reactivity is influenced by the nature of the substituent already present on the ring. doaj.orgmdpi.comresearchgate.net For instance, 2-monosubstituted quinoxalines with phenyl or butyl groups react readily with a range of nucleophiles, while those with amine or alkynyl substituents are less reactive. doaj.orgmdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen has also been explored as a method for functionalizing the quinoxaline ring. rsc.orgnih.gov

Electrophilic Aromatic Substitution: While less favored than nucleophilic substitution due to the electron-deficient nature of the ring, electrophilic substitution on the quinoxaline core can occur, typically on the benzene (B151609) ring portion at positions 5, 6, 7, and 8. The directing effects of existing substituents will determine the position of substitution. For example, saponification of quinoxaline-2,3-dione with fuming sulfuric acid results in the sulfonic acid derivative. aau.edu.et

The table below summarizes key findings on the modification of the quinoxaline ring.

| Reaction Type | Reactant | Reagent(s) | Product(s) | Key Findings | Reference |

| N-Oxidation | 2,3-dimethylquinoxaline | Hydrogen peroxide | 2,3-dimethylquinoxaline 1,4-dioxide | Formation of the N,N'-dioxide derivative. | |

| Nucleophilic Substitution | 2-Monosubstituted quinoxalines | Alkyl-, aryl-, heteroaryl-, alkynyl-nucleophiles | 2,3-Disubstituted quinoxalines | Reactivity depends on the substituent at the 2-position. | doaj.orgmdpi.com |

| Nucleophilic Substitution | Quinoxaline N-oxide | Carbanions (from nitriles, sulfones, etc.) | Substituted quinoxaline N-oxides | VNS provides a route to C-functionalized quinoxalines. | rsc.orgnih.gov |

| Electrophilic Substitution | Quinoxaline-2,3-dione | Fuming sulfuric acid | Sulfonic acid derivative of quinoxaline-dione | Substitution occurs on the aromatic ring. | aau.edu.et |

Ring-Opening and Rearrangement Reactions

The quinoxaline ring system is generally aromatic and stable, but under certain conditions, its derivatives can undergo ring-opening and rearrangement reactions. Such transformations are crucial for synthesizing novel heterocyclic structures.

Research into related quinoxaline derivatives suggests potential pathways for this compound. For instance, the synthesis of certain quinoxalines can proceed through an oxidative ring-opening and cyclization cascade of indole (B1671886) precursors, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This indicates the quinoxaline ring's capacity to be formed via ring-opening of a different heterocyclic system, hinting at the reversibility of such processes under specific chemical environments.

Furthermore, reactions involving derivatives like 2-aminoquinoxaline 1,4-dioxides with isocyanates form cyclic carbamates. nih.gov The subsequent ring-opening of these carbamates with alcohols demonstrates a method of cleaving a ring fused to the quinoxaline core. nih.gov While direct evidence for ring-opening of the core quinoxaline ring in this compound is not extensively documented in readily available literature, these examples from closely related structures illustrate the potential for such transformations.

Rearrangement reactions, which involve the intramolecular migration of atoms or groups, are fundamental in organic synthesis. General rearrangement reactions like the Beckmann or Wittig rearrangements are well-established principles in organic chemistry. careerendeavour.commsu.eduorganic-chemistry.org The application of such rearrangements to quinoxaline systems, including this compound, could offer pathways to novel functionalized heterocyclic compounds, though specific studies focusing on this substrate are not widely reported.

Chelation and Coordination Properties

The presence of multiple heteroatoms makes this compound an interesting candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the two methanol (B129727) substituents can all potentially act as donor sites for metal ions.

Ligand Design and Multi-denticity of this compound

In coordination chemistry, denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.orgbyjus.com Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). savemyexams.comyoutube.com

This compound possesses four potential donor atoms: the two nitrogen atoms of the pyrazine (B50134) ring and the two oxygen atoms of the hydroxymethyl groups. This structure allows for versatile coordination behavior. It can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms (N,N'-chelation). This mode of coordination is common for quinoxaline-based ligands. For example, derivatives like 2,3-di(2-pyridyl)-quinoxaline (dpq) and 2-(2′-pyridyl)quinoxaline (pqx) are known to form stable bidentate complexes with various transition metals. rsc.orgmdpi.com

Furthermore, upon deprotonation of the hydroxyl groups, this compound can act as a tetradentate ligand, utilizing all four donor atoms (N,N',O,O'-chelation) to form a more stable complex with a metal ion. The formation of chelate rings, typically 5- or 6-membered, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands.

The potential coordination modes of this compound are summarized in the table below.

| Potential Denticity | Donor Atoms Involved | Form of Ligand | Potential Chelate Ring Size |

| Bidentate | N, N' | Neutral | 5-membered |

| Tetradentate | N, N', O, O' | Dianionic | Two 5-membered rings |

Complexation with Transition Metal Ions and Main Group Elements

The ability of quinoxaline derivatives to form stable complexes with a wide array of metal ions is well-documented.

Transition Metal Ions: The quinoxaline scaffold readily coordinates with transition metal ions. Studies on related ligands demonstrate the formation of complexes with first-row transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov For instance, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using N(2),N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine, showcasing the strong coordinating ability of the quinoxaline core. nih.gov Similarly, ligands like 2-(2′-pyridyl)quinoxaline have been used to create complexes with chromium (Cr), manganese (Mn), iron (Fe), and others, which have been investigated for their biological activities. mdpi.comnih.gov The radical anion of 2,3-di(2-pyridyl)-quinoxaline has been shown to bridge two metal centers, forming bimetallic complexes with iron, cobalt, and zinc, exhibiting strong magnetic coupling between the metal ions and the radical ligand. rsc.org Although direct studies on this compound complexes are less common, the N-oxide derivative, Dioxidine (this compound-1,4-dioxide), highlights the coordinating potential of this structural framework. nih.govchembk.comlookchem.commdpi.com

Main Group Elements: While the coordination chemistry of quinoxalines is dominated by transition metals, there is growing interest in their complexes with main group elements. researchgate.netrsc.org Main group elements, which include the s-block and p-block elements, can also act as central atoms in coordination complexes. wikipedia.org The formation of stable complexes with main group metals often involves ligands that can accommodate their specific electronic and steric requirements. Research has shown that redox-active ligands can form stable complexes with main group elements like tin (Sn). mdpi.com Given the versatile donor set of this compound, it has the potential to form stable chelates with various main group elements, although this remains a less explored area of its coordination chemistry.

The table below summarizes known transition metal complexes with ligands structurally related to this compound, illustrating the broad potential for complexation.

| Ligand | Metal Ion(s) | Resulting Complex Type |

| N(2),N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand octahedral and distorted octahedral complexes. nih.gov |

| 2-(2′-pyridyl)quinoxaline (pqx) | Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear and dinuclear complexes with varying geometries. mdpi.com |

| 2,3-di(2-pyridyl)-quinoxaline (dpq) | Fe(II), Co(II), Zn(II) | Bimetallic complexes with a radical-anion bridging ligand. rsc.org |

| 2,3-Quinoxalinedithiol | Not specified | Mentioned in the context of metal complexes. scilit.com |

Derivatization Strategies and Synthesis of Advanced 2,3 Quinoxalinedimethanol Analogs

Rational Design Principles for Novel 2,3-Quinoxalinedimethanol Derivatives

The design of new this compound derivatives is largely driven by the desired application, whether for biological activity or material properties. Rational design employs a deep understanding of structure-activity relationships (SAR) and computational modeling to predict the effects of specific structural modifications.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to identifying which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. For quinoxaline (B1680401) 1,4-dioxide derivatives, which are closely related to this compound, several key SAR insights have been established:

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzo moiety of the quinoxaline ring can be critical. For instance, in a series of 3-acylaminoquinoxaline-2-carbonitrile 1,4-dioxides, the presence of a halogen atom at the C-7 position was found to be crucial for anti-leishmaniasis activity. mdpi.com

Substitution on the Pyrazine (B50134) Ring: Modifications at the 2 and 3 positions of the quinoxaline core significantly influence biological activity. In one study on 2,3-diphenylquinoxaline (B159395) derivatives designed as tubulin inhibitors, computational results showed that compounds with electron-donating functionalities at positions 2 and 3, combined with electron-withdrawing groups at position 6, were the most active. nih.gov Conversely, for a series of 3-trifluoromethylquinoxaline 1,4-dioxides, substituents at the C-2 position did not significantly impact antimicrobial activity, suggesting this position could be modified to tune physicochemical properties without loss of potency. mdpi.com

Computational and Pharmacophore Modeling: Modern drug design often utilizes computational tools to build predictive models.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. For 2,3-diphenylquinoxaline derivatives, docking studies into the colchicine (B1669291) binding site of β-tubulin helped to rationalize the observed cytotoxic effects and guide the synthesis of more potent compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for colchicine binding site inhibitors was used to select the 2,3-diphenylquinoxaline scaffold as a promising lead for synthesis. nih.gov

Materials Design: In materials science, rational design principles are used to create molecules with specific electronic and photophysical properties. For example, novel bipolar host materials for organic light-emitting diodes (OLEDs) have been rationally designed by combining the electron-accepting quinoxaline moiety with an electron-donating carbazole (B46965) moiety to achieve balanced charge transport. nih.gov

These design principles, summarized in the table below, provide a roadmap for the targeted synthesis of novel this compound analogs with enhanced or entirely new functionalities.

| Design Principle | Key Findings/Strategy | Target Application | Reference Example |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | A halogen atom at the C-7 position is critical for activity. | Anti-leishmaniasis Agents | 3-Acylaminoquinoxaline-2-carbonitrile 1,4-dioxides mdpi.com |

| Structure-Activity Relationship (SAR) | Electron-donating groups at C-2/C-3 and electron-withdrawing groups at C-6 enhance activity. | Anticancer (Tubulin Inhibitors) | 2,3-Diphenylquinoxaline Derivatives nih.gov |

| Molecular Docking | Predicting binding affinity and orientation within a biological target's active site. | Anticancer (Tubulin Inhibitors) | 2,3-Diphenylquinoxaline Derivatives nih.gov |

| Rational Design for Materials | Combining electron-donating (carbazole) and electron-accepting (quinoxaline) units. | OLED Host Materials | Carbazole/Diphenylquinoxaline Hybrids nih.gov |

Synthetic Methods for Alkyl, Aryl, and Heteroatom-Substituted Analogs

The synthesis of substituted this compound analogs can be approached either by building the quinoxaline ring with pre-functionalized precursors or by modifying a pre-existing quinoxaline core. The synthesis of Dioxidine (this compound-1,4-dioxide), a key analog, exemplifies the modification of an existing scaffold. It begins with 2,3-dimethylquinoxaline (B146804) 1,4-dioxide, which undergoes bromination of the methyl groups, followed by nucleophilic substitution with acetate (B1210297) and subsequent hydrolysis to yield the final diol. mdpi.com

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,3-Dimethylquinoxaline 1,4-dioxide | Bromine | 2,3-Bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide | mdpi.com |

| 2 | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | Acetic acid, Triethylamine (B128534) | Quinoxidine (B158214) (2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide) | mdpi.com |

| 3 | Quinoxidine | Aqueous Methanol (B129727) (Hydrolysis) | Dioxidine (this compound-1,4-dioxide) | mdpi.com |

A variety of synthetic methods are available for introducing diverse substituents onto the quinoxaline framework.

Alkyl and Aryl Substitution:

Condensation Reactions: The most fundamental method for forming the quinoxaline ring involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ias.ac.in By varying the substituents on both reactants, a wide array of 2,3-disubstituted quinoxalines can be prepared. arcjournals.org

Grignard Reactions: 3-Alkyl-quinoxalin-2(1H)-ones can be synthesized by reacting a β-keto ester, formed from a Grignard reagent and diethyl oxalate, with an o-phenylenediamine. mdpi.com

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating C-C bonds, particularly for introducing aryl groups. For example, 3-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9-phenyl-9H-carbazole was synthesized via Suzuki coupling between a boronic ester of quinoxaline and a brominated carbazole derivative. nih.gov

Wittig Reaction: This reaction can be used to introduce carbon-carbon double bonds. For instance, an enone was synthesized from 2-acetyl-3-methylquinoxaline 1,4-dioxide using a Wittig reaction under microwave irradiation. mdpi.com

Heteroatom Substitution:

Nucleophilic Substitution: Halogen atoms on the quinoxaline ring can be displaced by various nucleophiles. This is a common strategy to introduce nitrogen, oxygen, or sulfur-containing functional groups. mdpi.com For example, 2,3-dichloroquinoxaline (B139996) can be reacted with thiourea (B124793) to synthesize 2,3-quinoxalinedithiol. rsc.org

Beirut Reaction: A significant preparative method for quinoxaline 1,4-dioxides involves the cyclization of benzofuroxans with enamines or other suitable partners. mdpi.com

The table below summarizes key synthetic strategies for derivatization.

| Substitution Type | Method | Substrates | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl/Alkyl | Condensation | o-Phenylenediamine, 1,2-Diketone | Sulfated Polyborate | 2,3-Disubstituted Quinoxalines | ias.ac.in |

| Aryl | Suzuki Coupling | Halogenated Quinoxaline, Arylboronic Acid/Ester | Palladium Catalyst | Aryl-Substituted Quinoxalines | nih.gov |

| Alkyl | Grignard Reaction & Condensation | Alkyl Halide, Diethyl Oxalate, o-Phenylenediamine | Magnesium | 3-Alkyl-quinoxalin-2(1H)-ones | mdpi.com |

| Heteroatom (Sulfur) | Nucleophilic Substitution | 2,3-Dichloroquinoxaline | Thiourea | 2,3-Quinoxalinedithiol | rsc.org |

| Heteroatom (Nitrogen) | Nucleophilic Substitution | Chloro-derivatives of Quinoxaline 1,4-dioxide | Diamines, K2CO3 | 3-Amino-Substituted Quinoxaline 1,4-dioxides | mdpi.com |

Regioselective Synthesis of Complex Molecular Architectures and Scaffolds

Creating complex molecular architectures from the this compound scaffold requires precise control over the position of chemical reactions, a concept known as regioselectivity. Synthetic strategies that allow for the selective functionalization of either the benzene or pyrazine portion of the quinoxaline ring are crucial for building sophisticated molecules.

Selective Substitution on the Benzene Ring: The benzene ring of the quinoxaline system can be functionalized through electrophilic aromatic substitution, but the regioselectivity is influenced by the existing substituents. More controlled methods involve nucleophilic aromatic substitution on pre-functionalized quinoxalines. For example, the substitution of halogen atoms at the C-6 and C-7 positions is often more efficient if the pyrazine ring contains electron-withdrawing groups. mdpi.com This principle has been used to regioselectively synthesize 6-amino derivatives from 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides by treatment with piperazine (B1678402) or azoles. mdpi.com

Annulation Reactions: A powerful strategy for building complex scaffolds is through annulation, where a new ring is fused onto the existing quinoxaline framework. The regioselectivity of these reactions is paramount. For instance, a robust and efficient greener synthetic protocol has been designed to access p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds through an InCl3 mediated Pictet–Spengler type cycloannulation of a 2-amino-3-arylamino-p-quinone. rsc.org While not starting from quinoxaline itself, this demonstrates how related diamine precursors can be used to build fused heterocyclic systems with high regiocontrol. Similarly, regioselective annulation reactions of 8-quinolinesulfenyl halides have been used to create novel thiazino-quinolinium derivatives, showcasing a method adaptable to other nitrogen-containing aromatic systems. nih.gov

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, guided by a directing group on the substrate. This approach offers high regioselectivity. A unified approach using regioselective and stereospecific directed C–H arylation of simple amine substrates, followed by cyclization, has been shown to deliver diverse, three-dimensional bridged scaffolds containing both a nitrogen atom and an aromatic ring. rsc.org

These advanced methods enable chemists to construct elaborate, multi-cyclic systems based on the quinoxaline core, leading to molecules with unique three-dimensional shapes and tailored properties.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The parent molecule, this compound, is an achiral, meso-like compound, assuming the benzene ring is symmetrically substituted. However, chirality can be introduced into its derivatives through several strategies, making stereoselective synthesis a relevant consideration for creating advanced, enantiomerically pure analogs. Chirality can arise from:

Introducing chiral centers on substituents attached to the quinoxaline ring.

Creating an unsymmetrical substitution pattern on the quinoxaline core, which can make the two hydroxymethyl groups at positions 2 and 3 diastereotopic and thus distinguishable.

Asymmetric derivatization of one of the two hydroxymethyl groups.

While literature specifically detailing the stereoselective synthesis of chiral this compound derivatives is not abundant, principles from the synthesis of other chiral heterocycles can be applied.

Potential Strategies for Stereoselective Synthesis:

Organocatalytic Reactions: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Domino-type Michael addition reactions, using chiral acid-base bifunctional organocatalysts, have been successfully employed to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr A similar strategy could be envisioned for quinoxaline-based substrates.

Chiral Auxiliaries: Using a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary can be removed.

Substrate-Controlled Diastereoselective Reactions: An intramolecular alkyne iminium ion cyclization of vinylogous carbamates has been developed for the stereoselective construction of trans-2,3-disubstituted indolines and pyrrolidines. rsc.org This demonstrates how intramolecular cyclizations can be controlled to produce a specific stereoisomer.

Conjugate Addition: The stereoselective conjugate addition of chiral lithium amides to Michael acceptors has been used to prepare chiral β-amino acid derivatives, showcasing a method to set stereocenters with high control. beilstein-journals.org

The development of stereoselective routes to chiral quinoxaline derivatives is a frontier in the field, promising access to molecules with specific three-dimensional structures that could lead to improved interactions with chiral biological targets.

Advanced Spectroscopic and Structural Characterization of 2,3 Quinoxalinedimethanol Systems

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2,3-Quinoxalinedimethanol.

FTIR Spectroscopy:

FTIR analysis of this compound reveals characteristic absorption bands that correspond to specific vibrational modes of its constituent functional groups. For instance, studies on cryomodified this compound-1,4-dioxide have shown distinct spectral changes related to the conformation of the molecules and the hydrogen bonding systems. mdpi.com A notable band at 1110 cm⁻¹ has been associated with the formation of a monoclinic crystal form where two types of N⁺-O⁻ bonds exist. mdpi.com Another band at 1190 cm⁻¹ can indicate the presence of a hydrate (B1144303) form. mdpi.com The analysis of mixtures using FTIR can be complex due to overlapping peaks from different components, necessitating methods for spatial or spectral separation. spectroscopyonline.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The technique measures the inelastic scattering of light, providing a "fingerprint" of the molecule's vibrational modes. nih.gov In solid-state analysis, Raman spectra arise from phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com These are categorized into external (collective motion of molecules) and internal (vibrations within the molecule) modes. spectroscopyonline.com For complex systems like this compound, Raman spectroscopy can differentiate between polymorphic forms by detecting subtle shifts in peak positions, as demonstrated in studies of compounds like carbamazepine. spectroscopyonline.com

A representative table of expected vibrational frequencies for a quinoxaline (B1680401) derivative is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretching | 3200-3600 | Hydroxyl (-OH) |

| C-H Aromatic Stretching | 3000-3100 | Quinoxaline Ring |

| C-H Aliphatic Stretching | 2850-3000 | Methanol (B129727) side chains |

| C=N Stretching | 1620-1680 | Quinoxaline Ring |

| C=C Aromatic Stretching | 1400-1600 | Quinoxaline Ring |

| C-O Stretching | 1000-1260 | Hydroxyl (-OH) |

Electronic Spectroscopy for Chromophoric and Electronic Structure Insights (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu These transitions are characteristic of the chromophores present in the molecule. msu.edu

For quinoxaline derivatives, the UV-Vis spectrum typically exhibits strong absorptions corresponding to π → π* transitions within the aromatic system. msu.edu For example, the UV-Vis spectrum of 2,3-dimethylquinoxaline (B146804) in water at neutral pH shows a maximum absorbance peak at 315 nm. researchgate.net Upon acidification, this peak can undergo a bathochromic (red) shift to a longer wavelength, such as 336 nm. researchgate.net This sensitivity to the chemical environment makes UV-Vis spectroscopy a useful tool for studying protonation equilibria and solvent effects. The Beer-Lambert law can be applied to UV-Vis data for quantitative analysis of the compound's concentration in solution. libretexts.org

The following table summarizes typical UV-Vis absorption data for a quinoxaline derivative.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Water (pH 7) | 315 | ~10,000 | π → π |

| Water (acidified) | 336 | ~12,000 | π → π |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H-NMR Spectroscopy:

¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoxaline ring, the protons of the hydroxyl groups, and the protons of the methylene (B1212753) (-CH₂-) groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton framework. For instance, the aromatic protons would typically appear in the downfield region (around 7-8 ppm), while the methylene and hydroxyl protons would be found further upfield.

¹³C-NMR Spectroscopy:

¹³C-NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). Generally, carbons in aromatic rings appear in the 110-150 ppm range, while aliphatic carbons are found at lower chemical shifts. bhu.ac.in

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. wikipedia.org COSY experiments identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. wikipedia.org HSQC experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.org These advanced techniques are invaluable for confirming the complex structure of molecules like this compound.

A table of predicted NMR data for this compound is presented below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.5-8.0 | Multiplet | Aromatic Protons (H-5, H-6, H-7, H-8) |

| ¹H | ~4.8 | Singlet | Methylene Protons (-CH₂-) |

| ¹H | Variable (depends on solvent/concentration) | Singlet | Hydroxyl Protons (-OH) |

| ¹³C | 140-155 | Singlet | Quaternary Aromatic Carbons (C-2, C-3, C-4a, C-8a) |

| ¹³C | 125-135 | Doublet | Protonated Aromatic Carbons (C-5, C-6, C-7, C-8) |

| ¹³C | ~60 | Triplet | Methylene Carbons (-CH₂OH) |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the peak of which confirms the molecular weight of the compound. chemguide.co.uk The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of hydroxyl groups, water, or parts of the side chains. Analyzing these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For example, the cleavage of C-C bonds adjacent to a functional group is a common fragmentation pathway. libretexts.org

A hypothetical fragmentation table for this compound is shown below.

| m/z Value | Proposed Fragment | Neutral Loss |

| 190 | [M]⁺ | - |

| 173 | [M - OH]⁺ | OH |

| 172 | [M - H₂O]⁺ | H₂O |

| 159 | [M - CH₂OH]⁺ | CH₂OH |

| 131 | [M - CH₂OH - CO]⁺ | CH₂OH, CO |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are essential for determining the three-dimensional arrangement of atoms in the solid state of this compound.

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions, bond lengths, bond angles, and the absolute and relative configuration of the atoms in the molecule. carleton.eduuol.de This method is the definitive way to establish the three-dimensional structure of a compound in the solid state. rigaku.com The crystal is rotated in a beam of X-rays, and a detector records the position and intensity of the diffracted signals. youtube.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. libretexts.org Instead of a single crystal, a powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). libretexts.org PXRD is valuable for identifying the crystalline phases present in a sample by comparing the experimental pattern to a database of known patterns. libretexts.org It can also be used to determine the crystallinity of a material and to estimate the average size of the microcrystallites using the Scherrer equation. mdpi.com Studies on cryomodified this compound-1,4-dioxide have utilized PXRD to identify different crystal phases, including triclinic, monoclinic, and hydrate forms, depending on the preparation conditions. mdpi.com

The table below summarizes the kind of information obtained from X-ray diffraction techniques.

| Technique | Sample Type | Information Obtained |

| Single Crystal XRD | Single Crystal | 3D molecular structure, bond lengths, bond angles, absolute configuration |

| Powder XRD | Polycrystalline Powder | Crystalline phases, crystallinity, lattice parameters, microcrystallite size |

Electron Microscopy Techniques for Morphological and Nanoscale Characterization (e.g., SEM, TEM)

Electron microscopy is indispensable for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. For this compound systems, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been pivotal in characterizing particle size and morphology, especially in the context of developing advanced drug nanoforms.

Research has focused on modifying standard pharmacopoeia Dioxidine through cryochemical methods to reduce particle size, thereby enhancing its physicochemical properties. researchgate.netdntb.gov.ua SEM analysis provides a clear visual distinction between the original and modified forms. SEM micrographs of standard pharmacopoeia Dioxidine reveal large, aggregated particles. doaj.org In contrast, cryochemically modified Dioxidine samples consist of significantly smaller, well-separated individual nanoparticles. dntb.gov.uadoaj.org

The morphology and average particle size of these nanoforms can be precisely controlled by adjusting synthesis parameters, such as the flow rate of a carrier gas like carbon dioxide (CO₂) during the cryochemical process. researchgate.netresearchgate.net This control allows for the production of nanoparticles with tailored sizes, a critical factor for pharmaceutical applications. researchgate.net

Transmission Electron Microscopy (TEM) corroborates the SEM findings, confirming that cryochemical modification produces Dioxidine particles with sizes ranging from 50 to 300 nm. mdpi.comshimadzu.com TEM is also instrumental in the characterization of hybrid nanocomposites. For instance, it has been used to visualize systems where Dioxidine is combined with nanoparticles of bioactive metals, such as silver (2-30 nm particles) and copper (10-40 nm particles), which are embedded within the larger Dioxidine particles. researchgate.netkisti.re.kr

Thermal Analysis Methods for Phase Transitions and Stability Profiling (DSC, TG)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for profiling the thermal stability, decomposition, and phase transitions of chemical compounds. For Dioxidine, these methods have been crucial in identifying and understanding its polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. doaj.orgmdpi.com Different polymorphs of a drug can have distinct physicochemical properties, including solubility and stability, making polymorphic characterization a critical aspect of pharmaceutical development. shimadzu.com

DSC and TGA studies have demonstrated that cryochemical modification of Dioxidine not only reduces particle size but also alters its crystal structure. doaj.orgmdpi.com Thermal analysis was key to establishing the existence of three different polymorphic crystal phases for Dioxidine: two anhydrous forms, identified as triclinic (T) and monoclinic (M), and one hydrated form (H). mdpi.com

The transition between these polymorphic forms can be controlled through specific thermal treatments. For example, by heating a cryomodified sample at 120 °C for an extended period (8 hours), a pure sample of the anhydrous triclinic (T) crystal form can be obtained. mdpi.com This ability to isolate specific polymorphs is a significant finding, as it allows for the study of each form's unique properties. While detailed TGA curves showing specific weight loss percentages and decomposition temperatures are not broadly published, the technique, in conjunction with DSC, confirms the phase transitions and the presence of hydrated and anhydrous forms. doaj.orgmdpi.com

Computational and Theoretical Chemistry of 2,3 Quinoxalinedimethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. scholarsresearchlibrary.com These methods have been widely applied to quinoxaline (B1680401) derivatives to understand their electronic structure and reactivity. derpharmachemica.comnajah.edu

DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry of quinoxaline derivatives and to compute key electronic properties. scholarsresearchlibrary.comderpharmachemica.comnajah.edu The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its electron-accepting capability. scholarsresearchlibrary.com

Several quantum chemical parameters are calculated to describe the reactivity of quinoxaline systems:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Global Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different quinoxaline derivatives and understanding their interaction mechanisms in various chemical processes. scholarsresearchlibrary.comderpharmachemica.com

Table 1: Representative Quantum Chemical Descriptors for a Quinoxaline Derivative calculated via DFT/B3LYP Note: This table presents typical values for a quinoxaline derivative as found in the literature to illustrate the output of such calculations.

| Parameter | Description | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 1.0 to 3.0 Debye |

| Ionization Potential (I) | Energy to remove an electron | 5.5 to 6.5 eV |

| Electron Affinity (A) | Energy released upon gaining an electron | 1.0 to 2.0 eV |

| Global Hardness (η) | Resistance to charge transfer | 2.0 to 2.5 eV |

| Global Softness (S) | Ease of charge transfer | 0.4 to 0.5 eV⁻¹ |

Computational spectroscopy is an essential subfield of theoretical chemistry that predicts and helps interpret experimental spectra. tu-braunschweig.de DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For 2,3-quinoxalinedimethanol, theoretical calculations of vibrational frequencies can assign the absorption bands observed in experimental FTIR spectra. arxiv.org For instance, experimental FTIR data for the related compound this compound-1,4-dioxide (Dioxidine) revealed changes in the spectra linked to different crystal forms and hydrogen bonding patterns. mdpi.com Computational modeling can simulate the vibrational modes associated with the quinoxaline ring, the C-C and C-O bonds of the hydroxymethyl substituents, and the O-H stretching and bending frequencies, providing a detailed understanding of the molecule's vibrational dynamics.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions are invaluable for assigning experimental NMR signals and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation and intermolecular interactions.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and time-dependent behavior of molecules.

The two hydroxymethyl groups in this compound introduce conformational flexibility. These groups can rotate around the single bonds connecting them to the quinoxaline ring. Conformational analysis, using molecular mechanics force fields or quantum chemical methods, can identify stable conformers and the energy barriers between them. ic.ac.ukntu.edu.tw

The orientation of the hydroxymethyl groups is crucial as it dictates the potential for intramolecular and intermolecular hydrogen bonding. In the solid state, these interactions are paramount in determining the crystal packing structure. Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize weak interactions, including hydrogen bonds and van der Waals forces, that stabilize different conformations and molecular assemblies. ic.ac.uk Studies on the closely related Dioxidine have indicated that conformational differences between molecules are a key factor in the formation of different crystal polymorphs. mdpi.comresearchgate.net

The arrangement of molecules in a crystal lattice, known as crystal packing, can significantly affect the physical properties of a solid material. The ability of a compound to exist in multiple crystalline forms is known as polymorphism. researchgate.net The prediction of crystal structures and polymorphism is a major challenge and a critical area of computational chemistry, especially for pharmaceutical compounds. researchgate.neticdd.com

Computational Crystal Structure Prediction (CSP) methods are used to generate and rank a multitude of possible crystal packing arrangements based on their lattice energies. icdd.comchemrxiv.org These methods have been successfully applied to organic molecules to predict stable polymorphs. icdd.com

For the related compound Dioxidine, experimental studies have identified multiple polymorphic forms, including two anhydrous triclinic (T) and monoclinic (M) phases, as well as a hydrated (H) form. mdpi.comnih.gov The formation of these different phases was found to depend on the preparation conditions. nih.gov CSP studies on this compound would aim to computationally predict these and other potential stable crystal structures, providing insight into the intermolecular forces, such as the hydrogen bonding network involving the hydroxymethyl groups, that govern their formation and relative stability.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.comsci-hub.se By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. sumitomo-chem.co.jpnih.gov

For quinoxaline derivatives, computational methods can be used to study their synthesis and transformation reactions. For example, the synthesis of the related this compound-1,4-dioxide can be achieved through the oxidation of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide. mdpi.com A computational study of this reaction could involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of the starting material and the final product.

Transition State Searching: Locating the transition state structure for key steps, such as the initial attack of the oxidizing agent or subsequent proton transfers.

Activation Energy Calculation: Determining the energy barrier (activation energy) for the reaction, which is related to the reaction rate.

Intermediate Identification: Identifying any stable or metastable intermediates along the reaction pathway.

By mapping the entire reaction coordinate, computational studies can provide a step-by-step, atomistic view of the reaction, validate or disprove proposed mechanisms, and guide the optimization of reaction conditions. sci-hub.sesumitomo-chem.co.jp

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at elucidating the mathematical connections between the structural features of molecules and their physicochemical properties. academicjournals.orgacs.org This approach is instrumental in predicting the properties of novel compounds, thereby streamlining research and development by identifying molecules with desired characteristics before their actual synthesis. acs.org For quinoxaline derivatives, including this compound, QSPR models offer a powerful tool to forecast a range of physicochemical attributes.

Detailed Research Findings

A notable study in the field of quinoxaline derivatives focused on predicting their melting points using QSPR theory. researchgate.net This research is particularly relevant as the melting point is a fundamental physicochemical property influencing a substance's stability, solubility, and other formulation-critical characteristics.

In this comprehensive study, a large dataset of 75 quinoxaline derivatives was analyzed. researchgate.net The researchers employed hybrid density functional theory (DFT) calculations to optimize the molecular geometries of the compounds. researchgate.net From these optimized structures, a vast array of 875 theoretical molecular descriptors were calculated using specialized software. These descriptors encoded various aspects of the molecular structure, including:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D arrangement of the atoms.

Electrostatic descriptors: Pertaining to the charge distribution within the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, offering insights into electronic properties. acs.org

The core of the QSPR study involved a rigorous variable selection process to identify the most influential descriptors for predicting the melting point. researchgate.net The Replacement Method was utilized for this purpose, which systematically explores combinations of descriptors to find the optimal set that yields the most accurate predictive model. researchgate.net

The final QSPR model developed for the melting point of quinoxaline derivatives demonstrated a strong correlation between the selected structural descriptors and the experimental melting points. The statistical quality of the model was validated, indicating its robustness and predictive power. researchgate.net

The best-performing model incorporated seven descriptors, achieving a high correlation coefficient. researchgate.net The specific descriptors identified as being crucial for the accurate prediction of melting points provide valuable insights into the structural factors that govern this property in quinoxaline compounds. While the exact equation is complex and involves specific descriptor values for each compound, the general implication is that a combination of electronic, steric, and topological factors collectively determines the melting point.

The following table summarizes the types of descriptors used and the statistical performance of the QSPR model for predicting the melting point of quinoxaline derivatives.

| Parameter | Description |

| Number of Compounds | 75 |

| Number of Descriptors Analyzed | 875 |

| Variable Selection Method | Replacement Method |

| Number of Descriptors in Final Model | 7 |

| Correlation Coefficient (R) | 0.8818 |

| Leave-10%-Out Cross-Validation R (R(l-10%-o)) | 0.7705 |

Table 1: Summary of the QSPR model for predicting the melting point of quinoxaline derivatives. researchgate.net

The successful application of QSPR in predicting the melting points of a diverse set of quinoxaline derivatives underscores the potential of this methodology for estimating other critical physicochemical properties of this compound, such as its boiling point, solubility, and partition coefficient. By establishing robust QSPR models, researchers can efficiently screen virtual libraries of related compounds and prioritize synthetic efforts on molecules with the most promising physicochemical profiles for various applications.

Applications of 2,3 Quinoxalinedimethanol in Advanced Chemical Systems

Materials Science and Polymer Chemistry

Role in the Engineering of Hydrogels and Cryostructurates for Material Science Applications

The unique structural attributes of 2,3-Quinoxalinedimethanol, namely its rigid, heteroaromatic quinoxaline (B1680401) core and two reactive hydroxymethyl functional groups, suggest its potential as a valuable building block in the engineering of advanced polymeric materials such as hydrogels and cryostructurates. While direct studies on the incorporation of this compound into these systems are not extensively documented, its chemical nature allows for informed predictions of its role.

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. The diol functionality of this compound enables it to act as a monomer or a cross-linking agent in the synthesis of polyesters and polyurethanes, which can be designed to form hydrogels. The rigid quinoxaline unit, when incorporated into a polymer backbone, could impart enhanced thermal stability and mechanical strength to the resulting hydrogel. bohrium.combenthamdirect.com Furthermore, the aromatic nature of the quinoxaline core may introduce specific optical or electronic properties to the hydrogel, making it a candidate for applications in sensors or stimuli-responsive materials. researchgate.net

Cryostructurates are materials with ordered porosity formed by the cryogelation of polymer solutions. This process involves the freezing of a polymer solution, leading to the formation of ice crystals that act as porogens. Subsequent thawing leaves a macroporous structure. The incorporation of this compound into a polymer destined for cryostructuration could influence the morphology of the resulting pores due to the rigidity and potential for intermolecular interactions of the quinoxaline moiety. This could allow for the tuning of the cryostructure's mechanical properties and its performance in applications such as tissue engineering scaffolds or separation media.

The potential contributions of this compound to these materials are summarized in the table below.

| Material | Potential Role of this compound | Potential Impact on Material Properties |

| Hydrogels | Monomer or cross-linking agent in polyester (B1180765) or polyurethane synthesis. | - Enhanced thermal stability- Increased mechanical strength- Introduction of optical/electronic properties |

| Cryostructurates | Component of the polymer backbone. | - Control over pore morphology- Tunable mechanical properties- Influence on solute-matrix interactions |

Analytical Chemistry Reagents

The quinoxaline scaffold is a well-established platform for the development of various analytical reagents, owing to its coordinating ability and inherent spectroscopic properties. tandfonline.com this compound, with its quinoxaline core and appended hydroxymethyl groups, presents opportunities for applications in analytical chemistry, particularly in metal ion detection and as a chemo/fluoro-sensor.

Quinoxaline derivatives are known to form stable complexes with a variety of metal ions through the coordinating nitrogen atoms of the pyrazine (B50134) ring. nih.gov The lone pair of electrons on these nitrogen atoms in this compound can facilitate the chelation of metal cations. Additionally, the oxygen atoms of the two hydroxymethyl groups could also participate in coordination, potentially leading to the formation of stable five- or six-membered chelate rings with metal ions. This multidentate coordination capability could result in high selectivity and sensitivity for specific metal ions.

The complexation of this compound with metal ions could be exploited for their detection through various analytical techniques, such as spectrophotometry or electrochemistry. Furthermore, by immobilizing this compound on a solid support, it could be utilized as a stationary phase in chromatography for the separation and preconcentration of heavy metal ions from environmental samples. mdpi.com

Below is a table of metal ions that have been reported to complex with various quinoxaline derivatives, suggesting potential targets for this compound-based sensors or separation methods.

| Metal Ion | Reported Quinoxaline Ligand Type | Potential Application |

| Co(II) | Schiff base derivatives | Detection, Separation |

| Ni(II) | Schiff base derivatives | Detection, Separation |

| Cu(II) | Schiff base derivatives | Detection, Separation |

| Zn(II) | Diaminoquinoxalines | Detection, Separation |

| Fe(III) | Diaminoquinoxalines | Detection, Separation |

The quinoxaline ring system is inherently fluorescent, and its emission properties are often sensitive to the local chemical environment. ingentaconnect.comnih.gov This makes quinoxaline derivatives attractive candidates for the development of fluorescent chemosensors. researchgate.net In this compound, the quinoxaline core acts as the fluorophore, while the two hydroxymethyl groups can serve as recognition sites for non-biological analytes.

The interaction of an analyte with the hydroxymethyl groups, for instance through hydrogen bonding, could perturb the electronic structure of the quinoxaline ring, leading to a change in its fluorescence intensity or a shift in its emission wavelength. nih.gov This principle can be applied to the detection of various anions or neutral molecules. For example, anions such as fluoride (B91410) or cyanide have been detected by other functionalized quinoxalines. nih.gov

The potential of this compound as a chemo/fluoro-sensor for various non-biological analytes is highlighted in the table below, based on analytes detected by other quinoxaline-based sensors.

| Analyte Class | Specific Examples | Potential Sensing Mechanism |

| Anions | Fluoride, Cyanide, Acetate (B1210297), Phosphate (B84403) | Hydrogen bonding interactions with hydroxymethyl groups leading to changes in fluorescence. |

| Neutral Molecules | Nitroaromatic compounds | Charge-transfer interactions with the electron-deficient quinoxaline ring. |

| pH | Protons (H+) | Protonation of the quinoxaline nitrogen atoms, altering the fluorescence properties. mdpi.com |

Future Research Directions and Unexplored Avenues in 2,3 Quinoxalinedimethanol Chemistry

Development of More Efficient and Selective Synthetic Methodologies for Complex Derivatives

While the core synthesis of quinoxalines is well-established, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the future of 2,3-Quinoxalinedimethanol chemistry lies in the development of highly efficient and selective methods to build upon its structure. nih.govipp.pt Current efforts in the broader field of quinoxaline (B1680401) synthesis focus on green chemistry principles, such as the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media. mdpi.comnih.govscispace.com These modern techniques, including visible-light photoredox catalysis and metal-free reaction conditions, offer pathways to reduce waste and improve energy efficiency. nih.govrsc.orgnih.gov

Future research should focus on adapting these advanced methodologies for the selective functionalization of the hydroxyl groups of this compound or for building complex architectures from this precursor. The goal is to achieve high yields and regioselectivity while tolerating a wide range of other functional groups. rsc.org This includes the development of one-pot reactions and tandem catalytic cycles that can streamline the synthesis of elaborate derivatives, making them more accessible for various applications. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound Derivatives

| Methodology | Potential Advantage | Target Derivative Type |

|---|---|---|

| Photoredox Catalysis | Mild, selective C-C and C-heteroatom bond formation. | Asymmetrically functionalized ethers and esters. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. udayton.edu | Polymeric materials, macrocycles. |

| Organocatalysis | Metal-free, reduced toxicity, enantioselective transformations. nih.gov | Chiral ligands and catalysts. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. nih.gov | High-throughput library synthesis. |

Exploration of Underutilized Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound molecule is largely centered around its two primary alcohol functionalities. Traditional reactions like esterification and etherification are expected, but significant opportunities lie in exploring less conventional transformations. sapub.org The proximity of the two hydroxyl groups and their connection to the electron-deficient quinoxaline ring could enable unique intramolecular reactions or facilitate cooperative catalysis.

Future investigations could explore the molecule's potential as a bidentate ligand, coordinating to metal centers to form catalysts for various organic transformations. The hydroxyl groups could also serve as anchoring points for surface modification or as initiating sites for polymerization. Furthermore, the quinoxaline core itself is redox-active and can participate in electron transfer processes. ipp.pt Unconventional activation methods, such as electrochemical synthesis or sonochemistry, could unlock novel reactivity patterns, leading to the formation of previously inaccessible molecular structures. researchgate.net Research into the nucleophilic substitution reactions on the quinoxaline ring, while modifying the side chains, could also yield novel compounds. nih.gov

Application of Advanced Computational Methodologies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. scispace.com For quinoxaline derivatives, DFT has been used to analyze electronic properties, frontier molecular orbitals (HOMO-LUMO), and spectroscopic data. scispace.comnih.gov These computational insights are crucial for understanding reaction mechanisms and for the rational design of new molecules with targeted functionalities. researchgate.net

Future research on this compound should leverage advanced computational models to predict its behavior in various chemical environments. This includes:

Predicting Electronic and Optical Properties: Modeling the absorption and emission spectra to design novel dyes or electroluminescent materials. researchgate.net

Simulating Host-Guest Interactions: Understanding how the molecule can bind to other species, which is crucial for designing sensors or molecular receptors.

Rational Design of Catalysts: Modeling the coordination of this compound with metal ions to design efficient and selective catalysts.

Structure-Activity Relationship (SAR) Studies: In silico screening of virtual libraries of derivatives to identify candidates with desired properties before undertaking laborious synthesis. nih.gov

Table 2: Computational Research Avenues for this compound

| Computational Method | Research Goal | Predicted Outcome/Application |